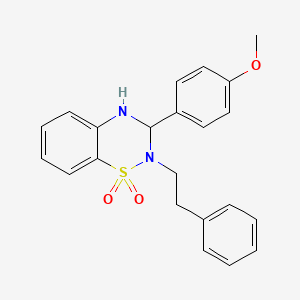

2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Description

2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a structurally complex heterocyclic compound featuring a quinazoline core modified with sulfur (thia substitution) and substituted aromatic groups. The molecule comprises a methoxyphenyl group at position 2 and a phenylethyl chain at position 3, which likely influence its electronic and steric properties.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-(2-phenylethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-27-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)28(25,26)24(22)16-15-17-7-3-2-4-8-17/h2-14,22-23H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBGWNUNWNYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiaquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiaquinazoline core.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

Attachment of the Phenylethyl Group: The phenylethyl group is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted thiaquinazolines.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione are scarce, comparisons can be drawn to structurally related quinazoline and triazole derivatives. Below is a summary of key findings from analogous compounds:

Table 1: Structural and Pharmacological Comparisons

Key Observations:

Structural Influence on Activity: The thiaquinazoline core in the target compound introduces sulfur, which may enhance electron delocalization compared to traditional quinazolines. Triazole derivatives (e.g., the compound in ) exhibit stronger antifungal activity due to sulfonyl and halogenated substituents, which enhance target binding .

Synthetic Challenges: The target compound’s synthesis may require multi-step procedures involving halogenated intermediates, similar to the triazole derivative in .

Pharmacological Gaps :

- Unlike triazole derivatives with documented antifungal activity, the biological profile of the target compound remains uncharacterized. Its methoxyphenyl group could confer antioxidant properties, as seen in other methoxy-substituted heterocycles, but experimental validation is needed.

Research Findings and Limitations

- Antimicrobial Potential: Triazole-thioether hybrids (e.g., ’s compound) show potent antifungal activity, but the thiaquinazoline scaffold’s efficacy in this domain is untested.

- Structural Modifications : Substituting the phenylethyl group with smaller alkyl chains (e.g., methyl or ethyl) might improve solubility and metabolic stability, as demonstrated in quinazoline-based kinase inhibitors.

Biological Activity

The compound 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione (CAS No. not specified) is a member of the thiaquinazoline family known for its diverse biological activities. This article delves into its biological properties, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 394.49 g/mol. The structural characteristics include a thiaquinazoline core substituted with methoxy and phenylethyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.49 g/mol |

| CAS Number | Not specified |

Antioxidant Activity

Recent studies indicate that compounds containing the thiaquinazoline moiety exhibit significant antioxidant properties . These properties are crucial in combating oxidative stress-related diseases. For instance, a study demonstrated that derivatives of thiaquinazoline showed reduced reactive oxygen species (ROS) levels in cellular models, indicating their potential as antioxidant agents .

Anticancer Activity

The compound has shown promise in anticancer research . In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Case Study: MCF-7 Cell Line

- Concentration Range : 1 µM to 50 µM

- IC50 Value : Approximately 15 µM

- Mechanism : Induction of apoptosis and cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it significantly inhibited nitric oxide production with an IC50 value of 4.6 µM, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies have indicated that this thiaquinazoline derivative possesses antimicrobial properties , effective against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .

Research Findings Summary

A summary of key findings regarding the biological activities of the compound is presented below:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4-Methoxyphenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione?

- Methodological Answer : The synthesis of methoxyphenyl-substituted heterocycles typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α-keto esters or thioamides. Key steps include purification via column chromatography (silica gel, eluent: chloroform/methanol) and confirmation of purity using HPLC (C18 column, acetonitrile/water gradient). Optimized reaction conditions (e.g., 80°C, 12 hrs under nitrogen) are critical for yield improvement .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to identify methoxy (-OCH₃), phenyl, and thiaquinazoline moieties.

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C in methoxy groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 423.12 [M+H]⁺).

Cross-validation with X-ray crystallography is recommended for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Begin with antimicrobial assays (e.g., broth microdilution for MIC against S. aureus and C. albicans) and cytotoxicity tests (MTT assay on HEK-293 cells). Use positive controls like ciprofloxacin and amphotericin B. Dose-response curves (0.1–100 µM) help assess potency and selectivity .

Advanced Research Questions

Q. How should contradictory data on the biological activity of methoxyphenyl-substituted heterocycles be resolved?

- Methodological Answer : Discrepancies may arise from structural analogs with varying substituents (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups). Address this by:

- Conducting SAR studies to isolate the impact of substituent positions.

- Replicating experiments under standardized conditions (e.g., pH 7.4, 37°C).

- Applying meta-analysis to compare datasets across studies .

Q. What computational strategies predict the environmental persistence and ecotoxicity of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN scores) and bioaccumulation potential (log Kow). Molecular docking (AutoDock Vina) can predict interactions with enzymes like cytochrome P450. Experimental validation via OECD 301D (ready biodegradability test) and Daphnia magna acute toxicity assays are recommended .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement split-plot designs (as in agricultural trials) to control variables:

- Main plots : Synthesis batches.

- Subplots : Biological replicates.

- Sub-subplots : Assay timepoints.

Statistical tools (ANOVA with Tukey’s post-hoc) identify significant variability sources .

Q. How can molecular docking guide the optimization of this compound’s bioactivity?

- Methodological Answer : Target enzymes like dihydrofolate reductase (DHFR) or β-tubulin. Use AutoDock or Schrödinger Suite to simulate ligand-receptor binding. Prioritize compounds with low binding energy (ΔG < −8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Asp27 in DHFR). Validate with in vitro enzyme inhibition assays .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterocycle toxicity studies?

- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Use principal component analysis (PCA) to cluster compounds based on toxicity profiles. Address outliers via Grubbs’ test (α = 0.05) .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer : Link experimental data to Hammett substituent constants (σ values) to rationalize electronic effects of methoxy groups. For redox behavior, apply Marcus theory to electron transfer kinetics. Theoretical models must align with experimental voltammetry (cyclic voltammetry at glassy carbon electrode) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.